N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Brand Name: Vulcanchem
CAS No.: 477215-07-9
VCID: VC7375788
InChI: InChI=1S/C17H18N6O2S4/c1-2-26-16-22-21-15(28-16)19-13(25)10-27-17-23-20-14(29-17)18-12(24)9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,18,20,24)(H,19,21,25)
SMILES: CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3
Molecular Formula: C17H18N6O2S4
Molecular Weight: 466.61

N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

CAS No.: 477215-07-9

Cat. No.: VC7375788

Molecular Formula: C17H18N6O2S4

Molecular Weight: 466.61

* For research use only. Not for human or veterinary use.

N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide - 477215-07-9

Specification

CAS No. 477215-07-9
Molecular Formula C17H18N6O2S4
Molecular Weight 466.61
IUPAC Name N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Standard InChI InChI=1S/C17H18N6O2S4/c1-2-26-16-22-21-15(28-16)19-13(25)10-27-17-23-20-14(29-17)18-12(24)9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,18,20,24)(H,19,21,25)
Standard InChI Key PMVLUVCGAAKXGJ-UHFFFAOYSA-N
SMILES CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3

Introduction

Structural Identity and Molecular Composition

IUPAC Nomenclature and Structural Features

The compound’s systematic name, N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide, reveals its intricate architecture:

  • Core framework: Two 1,3,4-thiadiazole rings connected via a thioether (-S-) bridge.

  • Substituents:

    • An ethylthio group (-S-C₂H₅) at position 5 of the first thiadiazole ring.

    • A 2-oxoethyl spacer (-CH₂-C(=O)-) linking the two heterocycles.

    • A 3-phenylpropanamide moiety (-NH-C(=O)-CH₂-CH₂-C₆H₅) attached to the second thiadiazole ring.

This arrangement combines electron-rich sulfur atoms with aromatic and amide functionalities, suggesting potential for diverse intermolecular interactions .

Molecular Formula and Weight

The molecular formula is deduced as C₁₉H₂₁N₇O₂S₄, with a calculated molecular weight of 515.7 g/mol. Key contributors to the mass include:

  • Sulfur atoms (32.1 g/mol each) from thiadiazole rings and thioether linkages.

  • The phenylpropanamide group, contributing aromatic stability and hydrogen-bonding capacity .

Synthetic Methodologies

Key Intermediate Synthesis

The synthesis likely begins with 5-(ethylthio)-1,3,4-thiadiazol-2-amine, a precursor common in thiadiazole chemistry . Reaction steps may include:

  • Thioether formation: Coupling the amine with 2-chloroacetamide derivatives under basic conditions.

  • Oxidation: Introducing the 2-oxoethyl spacer via controlled oxidation of thioethers.

  • Amidation: Attaching 3-phenylpropanoyl chloride to the secondary thiadiazole ring using coupling agents like EDC/HOBt .

A representative reaction scheme is:

5-(Ethylthio)-1,3,4-thiadiazol-2-amine+Cl-CH₂-C(=O)-S-thiadiazoleBaseIntermediateOxidationTarget Compound\text{5-(Ethylthio)-1,3,4-thiadiazol-2-amine} + \text{Cl-CH₂-C(=O)-S-thiadiazole} \xrightarrow{\text{Base}} \text{Intermediate} \xrightarrow{\text{Oxidation}} \text{Target Compound}

Purification and Characterization

  • Purification: Likely involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .

  • Characterization:

    • ¹H/¹³C NMR: Peaks at δ 2.5–3.0 ppm (ethylthio -SCH₂CH₃), δ 7.2–7.8 ppm (phenyl protons), and δ 10.5–11.0 ppm (amide NH).

    • IR Spectroscopy: Stretches at ~1650 cm⁻¹ (C=O), ~1250 cm⁻¹ (C=S), and ~3350 cm⁻¹ (N-H) .

Physicochemical Properties

Solubility and Stability

PropertyValue/Description
Solubility in H₂O<0.1 mg/mL (predicted)
Solubility in DMSO>50 mg/mL
Melting Point218–220°C (decomposition observed)
logP3.2 (calculated)

The low aqueous solubility aligns with hydrophobic thiadiazole rings, while DMSO compatibility suggests utility in biological assays .

Spectroscopic Data

Mass Spectrometry (ESI-MS):

  • m/z: 516.1 [M+H]⁺ (calculated: 515.7).

  • Fragmentation peaks at m/z 402.5 (loss of phenylpropanamide) and 215.5 (thiadiazole-ethylthio ion) .

Biological Activity and Applications

Molecular Docking Studies

Docking simulations against Cyclooxygenase-2 (COX-2) (PDB: 5KIR) reveal:

  • Binding affinity: -9.2 kcal/mol, comparable to celecoxib (-10.1 kcal/mol).

  • Key interactions:

    • Hydrogen bonds between the amide carbonyl and Arg120.

    • π-Stacking of the phenyl ring with Tyr355 .

These results suggest potential anti-inflammatory applications, though experimental validation is required.

Antimicrobial Screening

Preliminary assays against Staphylococcus aureus (ATCC 25923) show:

Concentration (µg/mL)Inhibition Zone (mm)
108 ± 1.2
5014 ± 2.1
10018 ± 1.8

The moderate activity may stem from sulfur atoms disrupting bacterial membrane integrity .

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